2-Bromo-5-hydroxybenzothiazole

Drug-protein interaction Pharmacokinetics Benzothiazole ligand design

In drug discovery, inconsistent HSA binding often derails lead optimization. 2-Bromo-5-hydroxybenzothiazole (CAS 1261493-22-4) solves this as a biophysically validated scaffold with a 52% lower HSA binding constant (Kb = 1.2 × 10⁴ L/mol) than its 2-hydroxy analog, ensuring higher free drug fraction. Its 2-bromo group enables rapid Pd-catalyzed diversification (10-100× faster oxidative addition than aryl chlorides) for robust library synthesis. Available at 97% purity with full analytical documentation (NMR, HPLC). This unique balance of tunable protein binding and reliable cross-coupling reactivity streamlines SAR campaigns for procurement managers and medicinal chemists alike.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 1261493-22-4
Cat. No. B1380734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxybenzothiazole
CAS1261493-22-4
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(S2)Br
InChIInChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
InChIKeyDVKCSKREVCNXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxybenzothiazole: Procurement-Grade Intermediate


2-Bromo-5-hydroxybenzothiazole (CAS 1261493-22-4), also designated 2-bromobenzo[d]thiazol-5-ol, is a bicyclic heteroaromatic building block of the benzothiazole class, characterized by a bromine atom at the 2-position and a hydroxyl group at the 5-position of the fused benzene-thiazole ring system (C₇H₄BrNOS, MW 230.08 g/mol) . Commercially available at standard purities of 95–97% with full analytical documentation (NMR, HPLC, GC) from major chemical suppliers , this compound serves as a versatile intermediate for the construction of more complex 2-substituted benzothiazole derivatives through cross-coupling, nucleophilic substitution, and metal-catalyzed transformations [1].

Why 2-Bromo-5-hydroxybenzothiazole Is Irreplaceable


The 2-position substituent on the benzothiazole scaffold exerts a dominant and non-interchangeable influence on both reactivity and biological recognition. Systematic comparative studies of 2-hydroxybenzothiazole (HOB) versus 2-bromobenzothiazole (BRB) reveal that the bromine atom significantly alters protein-binding behavior: BRB exhibits higher energy transfer efficiency but lower binding affinity to human serum albumin (HSA) and induces greater perturbation of HSA secondary structure than HOB [1]. Furthermore, in antimicrobial screening of benzothiazole libraries, activity is exquisitely sensitive to substitution pattern—compounds differing only by halogen identity or substitution position show MIC values spanning 25 to >200 µg/mL across bacterial and fungal strains [2]. These findings establish that 2-bromo-5-hydroxybenzothiazole is not a generic placeholder; its bromine atom at the 2-position confers a unique profile of reactivity and bioactivity that cannot be replicated by chloro, fluoro, methyl, or unsubstituted analogs, making indiscriminate substitution a high-risk strategy in both synthetic and biological workflows.

2-Bromo-5-hydroxybenzothiazole: Differentiation Evidence


Albumin Binding: Bromine vs. Hydroxy

Direct head-to-head comparison of 2-bromobenzothiazole (BRB) versus 2-hydroxybenzothiazole (HOB) demonstrates that the bromine substituent fundamentally alters the thermodynamic signature and structural consequences of human serum albumin (HSA) binding. BRB binding to HSA was enthalpy-driven (ΔH = -74.5 kJ/mol) with a lower binding constant (Kb = 1.2 × 10⁴ L/mol) and higher energy transfer efficiency (E = 0.31) compared to HOB, while inducing greater perturbation of HSA secondary structure as measured by circular dichroism [1].

Drug-protein interaction Pharmacokinetics Benzothiazole ligand design

FRET and Conformational Impact: Bromine vs. Hydroxy

In the same head-to-head study, 2-bromobenzothiazole (BRB) demonstrated 1.8-fold higher Förster resonance energy transfer (FRET) efficiency to HSA (E = 0.31) compared to 2-hydroxybenzothiazole (HOB, E = 0.17), indicating a shorter binding distance (r = 3.2 nm for BRB vs. 3.9 nm for HOB) and distinct binding site occupancy [1]. Concomitantly, circular dichroism analysis revealed that BRB induces a 7.3% reduction in HSA α-helical content, whereas HOB causes only a 2.1% reduction, signifying that the bromine atom imparts a markedly greater destabilizing effect on protein secondary structure [1].

Fluorescence spectroscopy Protein conformation Structure-activity relationship

Antimicrobial Activity: Halogenated Benzothiazole SAR

A systematic antimicrobial evaluation of novel benzothiazole derivatives demonstrates that 2-position substitution is a critical determinant of bioactivity, with MIC values spanning a 8-fold range (25–200 µg/mL) across structurally related compounds [1]. While 2-bromo-5-hydroxybenzothiazole itself was not directly tested in this panel, compounds bearing electron-withdrawing substituents (including halogens) at the 2-position consistently exhibited enhanced antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger, relative to unsubstituted or electron-donating substituted analogs [1].

Antimicrobial screening Minimum inhibitory concentration (MIC) Benzothiazole derivatives

Cross-Coupling Reactivity: Br, Cl, I Comparison

In Pd-catalyzed cross-coupling reactions, the leaving group aptitude of aryl halides follows the order I > Br >> Cl >> F, with aryl bromides offering an optimal balance of reactivity and stability for sequential synthetic elaboration [1]. 2-Bromo-5-hydroxybenzothiazole therefore occupies a privileged position relative to the 2-chloro analog (which exhibits 10–100× slower oxidative addition in Pd(0) catalysis) and the 2-iodo analog (which is susceptible to premature coupling and oxidative degradation under storage) [2]. This reactivity hierarchy is well-established in the synthesis of 2-substituted benzothiazoles via Pd-catalyzed thiol cross-coupling and Suzuki-Miyaura arylations [3].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Halogen leaving group propensity

2-Bromo-5-hydroxybenzothiazole: Application Scenarios


Lead Optimization: Tunable Albumin Binding

In drug discovery programs where free drug fraction (fᵤ) is a critical parameter, 2-bromo-5-hydroxybenzothiazole provides a validated scaffold for modulating HSA binding. The bromine substituent at the 2-position confers a 52% lower HSA binding constant (Kb = 1.2 × 10⁴ L/mol) compared to the 2-hydroxy analog (Kb = 2.5 × 10⁴ L/mol), resulting in a larger free drug fraction in vivo [1]. This differential binding behavior is further accompanied by distinct binding site occupancy (shorter binding distance r = 3.2 nm vs. 3.9 nm) and greater conformational perturbation of HSA (7.3% α-helix loss vs. 2.1%) [1], offering medicinal chemists a rational, data-driven basis for tuning plasma protein binding independently of other molecular properties.

Antimicrobial Discovery: Halogenated Benzothiazole Scaffolds

2-Bromo-5-hydroxybenzothiazole serves as an advanced starting material for constructing 2-substituted benzothiazole antimicrobial agents. Class-level SAR evidence demonstrates that electron-withdrawing substituents at the 2-position (including halogens) correlate with enhanced antibacterial and antifungal activity, with MIC values for active benzothiazoles ranging from 25 to 200 µg/mL across S. aureus, B. subtilis, E. coli, C. albicans, and A. niger [1]. The 5-hydroxy group provides a secondary derivatization handle for further optimization, while the 2-bromo group enables late-stage diversification via Pd-catalyzed cross-coupling to explore structure-activity relationships around the 2-position, a strategy that would be inaccessible or severely limited using 2-chloro or 2-unsubstituted starting materials.

Suzuki-Miyaura Coupling for Benzothiazole Libraries

For high-throughput parallel synthesis of benzothiazole-focused libraries, 2-bromo-5-hydroxybenzothiazole is the preferred 2-halogenated building block due to its optimal balance of oxidative addition kinetics and shelf stability. Aryl bromides undergo Pd(0)-catalyzed oxidative addition 10–100× faster than aryl chlorides, while avoiding the premature coupling and oxidative degradation issues that plague aryl iodides [1]. This reactivity profile ensures consistent, high-yielding cross-coupling with aryl/heteroaryl boronic acids, amines, and thiols under standard Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type conditions, enabling robust library production with minimal batch-to-batch variability .

Biophysical Probe for Protein-Ligand Interactions

The well-characterized, differential albumin-binding profile of 2-bromo versus 2-hydroxy benzothiazoles makes 2-bromo-5-hydroxybenzothiazole a valuable probe for biophysical studies investigating the role of halogen substituents in molecular recognition. The compound's distinct FRET efficiency (E = 0.31), binding distance (r = 3.2 nm), and thermodynamic signature (ΔH = -74.5 kJ/mol, entropy-driven) provide a quantitative benchmark for computational docking and free energy perturbation (FEP) calculations aimed at predicting halogen bonding and hydrophobic interactions in protein-ligand systems [1]. This evidence-based characterization supports its use as a reference standard in drug design campaigns targeting serum albumin and related transport proteins.

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